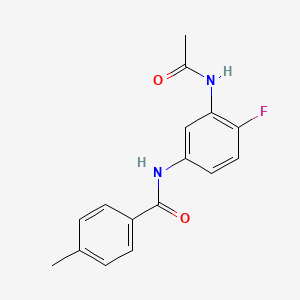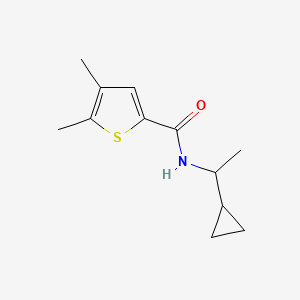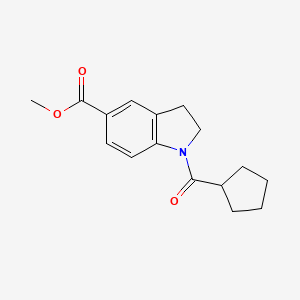
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide, also known as SR9009, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a selective androgen receptor modulator (SARM) that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide works by activating a protein called REV-ERBα, which plays a key role in regulating the body's circadian rhythm. By activating this protein, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide can help to increase energy metabolism and improve overall metabolic function. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to increase the production of mitochondria, which are the energy-producing organelles in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide are numerous and varied. Some of the most notable effects include increased energy metabolism, improved insulin sensitivity, and enhanced endurance and physical performance. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory and oxidative stress-related conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is its ability to selectively target specific tissues and organs, which makes it a useful tool in scientific research. Additionally, 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has a relatively short half-life, which allows for precise dosing and control in lab experiments. However, one of the limitations of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are numerous potential future directions for research on 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide. Some of the most promising areas of research include its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in the sports industry. Additionally, further research is needed to fully understand the long-term effects of 1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide on human health and to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide is synthesized through a multi-step process that involves the use of various chemical reagents and catalysts. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process requires a high degree of expertise and precision to ensure the purity and quality of the final product.
Scientific Research Applications
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide has been the subject of numerous scientific studies that have explored its potential applications in various fields. Some of the most promising areas of research include its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes, as well as its potential as a performance-enhancing drug in the sports industry.
properties
IUPAC Name |
1-(3-chlorophenyl)-N-methylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-14-11(15)12(6-3-7-12)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZXRSHMVUZHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)


![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)






![Cyclopropyl-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7509235.png)
![1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509241.png)
